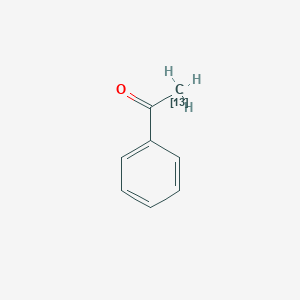

Acetophenone-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl(213C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-36-1 | |

| Record name | 71777-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Labeling Strategies for Acetophenone 13c

Site-Specific Isotopic Enrichment Approaches for Acetophenone-13C

The ability to introduce a ¹³C label at a specific atomic position within the acetophenone (B1666503) molecule is crucial for many applications. This site-specific enrichment provides precise information about the chemical transformations occurring at that particular location.

Synthesis of Acetophenone-methyl-13C (Acetophenone-α-13C)

Acetophenone labeled with ¹³C at the methyl carbon, also known as Acetophenone-α-¹³C, is a commonly used isotopologue. guidechem.comsigmaaldrich.com Its synthesis can be achieved through various established organic chemistry reactions. One prevalent method involves the use of a ¹³C-labeled methylating agent. For instance, the reaction of a suitable benzoyl derivative with a methyl organometallic reagent, where the methyl group is ¹³C-labeled, can yield the desired product. Another approach is the Friedel-Crafts acylation of benzene (B151609) using acetyl chloride or acetic anhydride (B1165640) labeled with ¹³C at the methyl position. nih.gov This isotopologue is valuable as a synthetic intermediate for producing labeled resin polymers and fragrances. isotope.com

Synthesis of Acetophenone-1,2-13C2

For studies requiring the tracking of the acetyl group as a whole, Acetophenone-1,2-¹³C₂ is the isotopologue of choice. medchemexpress.comsigmaaldrich.cn In this molecule, both the carbonyl carbon and the methyl carbon are ¹³C isotopes. sigmaaldrich.cn The synthesis of this doubly labeled compound necessitates starting materials that contain the adjacent ¹³C labels. A common strategy involves the use of [1,2-¹³C₂]-acetyl chloride or a similarly labeled precursor in a Friedel-Crafts acylation reaction with benzene. medchemexpress.com These labeled compounds are instrumental as tracers in the drug development process to understand pharmacokinetic and metabolic profiles. medchemexpress.commedchemexpress.com

Total Carbon-13 Labeling Techniques (e.g., Acetophenone-13C8)

In certain instances, it is beneficial to have all carbon atoms within the acetophenone molecule labeled with ¹³C, resulting in Acetophenone-¹³C₈. This total labeling is particularly useful in metabolic flux analysis and in studies where the degradation and transformation of the entire carbon skeleton are of interest. The synthesis of such fully labeled compounds typically starts from a simple, fully ¹³C-labeled precursor, such as [¹³C₆]-benzene. Subsequent acylation with a ¹³C₂-acetylating agent would then yield the desired Acetophenone-¹³C₈. These complex syntheses provide a powerful tool for comprehensive metabolic investigations.

Precursor-Based Labeling and Advanced Synthetic Routes to 13C-Acetophenone Derivatives

Beyond the direct synthesis of specific isotopologues, precursor-based labeling offers a versatile approach to introduce ¹³C into acetophenone derivatives. copernicus.org This strategy involves feeding ¹³C-labeled precursors into a biosynthetic or cell-free synthesis system, where enzymes catalyze the formation of the desired labeled product. copernicus.org For example, ¹³C-labeled pyruvate (B1213749) can serve as a carbon source for the synthesis of amino acids, which can then be incorporated into larger molecules. copernicus.org

Advanced synthetic routes are continually being developed to improve the efficiency, selectivity, and accessibility of ¹³C-labeled acetophenone derivatives. nih.gov These methods often focus on late-stage labeling, which allows for the introduction of the isotope in one of the final steps of a multi-step synthesis. imist.ma This is particularly advantageous as it minimizes the loss of expensive isotopic material. Techniques such as atom transfer radical cyclization are being explored to construct complex molecular architectures, including those related to acetophenone, in a more redox-economical manner. nih.gov

Table 1: Synthetic Approaches for Acetophenone-¹³C Isotopologues

| Isotopologue | Common Synthetic Method | Key Labeled Precursor |

|---|---|---|

| Acetophenone-methyl-¹³C | Friedel-Crafts Acylation | [¹³C]-Methylating agent |

| Acetophenone-1,2-¹³C₂ | Friedel-Crafts Acylation | [1,2-¹³C₂]-Acetyl chloride |

| Acetophenone-¹³C₈ | Acylation of Labeled Benzene | [¹³C₆]-Benzene and [¹³C₂]-Acetylating agent |

Considerations for Radioisotopic Labeling (e.g., 11C, 14C) for Positron Emission Tomography (PET) Probes

In addition to stable isotope labeling with ¹³C, the introduction of radioisotopes such as Carbon-11 (¹¹C) and Carbon-14 (¹⁴C) into the acetophenone structure is critical for specific applications, most notably for the development of Positron Emission Tomography (PET) probes. nih.govnih.gov PET is a powerful in vivo imaging technique that allows for the visualization and quantification of biological processes at the molecular level. nih.gov

Carbon-11 (¹¹C): With its short half-life of 20.3 minutes, ¹¹C is an ideal radionuclide for PET imaging studies. imist.ma The synthesis of ¹¹C-labeled radiopharmaceuticals, including derivatives of acetophenone, requires rapid and highly efficient chemical reactions. nih.gov Common strategies involve the use of cyclotron-produced [¹¹C]carbon dioxide or [¹¹C]methane as the primary labeled precursor. These are then rapidly converted into reactive labeling agents like [¹¹C]methyl iodide or [¹¹C]methyl triflate, which can be used to introduce the ¹¹C-label into the target molecule. researchgate.net The development of automated synthesis modules has been crucial for the routine production of ¹¹C-labeled tracers for clinical use. nih.goviaea.org

Table 2: Radioisotopic Labeling of Acetophenone for PET and Other Applications

| Radioisotope | Half-life | Primary Application | Key Labeled Precursor |

|---|---|---|---|

| ¹¹C | 20.3 minutes | Positron Emission Tomography (PET) | [¹¹C]CO₂ or [¹¹C]CH₄ |

| ¹⁴C | 5730 years | In vitro metabolism and pharmacokinetic studies | [¹⁴C]BaCO₃ derived precursors |

Advanced Spectroscopic Characterization and Analytical Applications of Acetophenone 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for investigating the structure and environment of ¹³C-labeled compounds. The presence of the ¹³C nucleus allows for a range of specialized NMR experiments that provide insights unattainable with the unlabeled analogue.

The ¹³C NMR spectrum of Acetophenone-¹³C provides distinct signals for each carbon atom, with chemical shifts that are highly sensitive to the local electronic environment. These shifts are fundamental for structural confirmation and for tracking chemical transformations. The assignment of these resonances is based on established correlations and substituent effects. scribd.comstudyraid.com For instance, the carbonyl carbon (C=O) is significantly deshielded and appears far downfield, while the methyl carbon (CH₃) is found in the aliphatic region upfield. studyraid.com

The chemical shifts of the aromatic carbons provide further detail; the carbon atom to which the acetyl group is attached (C1) is shifted downfield due to the electron-withdrawing nature of the carbonyl group. cdnsciencepub.comrsc.org By monitoring changes in these chemical shifts, researchers can track reaction pathways, identify intermediates, and determine the structure of products in reactions involving Acetophenone-¹³C.

Table 1: Representative ¹³C NMR Chemical Shifts for Acetophenone (B1666503) Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., TMS). Values can vary slightly depending on the solvent and experimental conditions.

| Carbon Atom | Typical Chemical Shift (ppm) | Description |

| Carbonyl (C=O) | ~197.0 - 198.2 | Highly deshielded due to the electronegative oxygen atom. scribd.comrsc.orgrsc.org |

| Methyl (CH₃) | ~26.5 - 26.6 | Located in the typical upfield region for sp³ hybridized carbons. rsc.orgrsc.org |

| C1 (ipso) | ~137.1 | Aromatic carbon attached to the acetyl group. rsc.orgrsc.org |

| C4 (para) | ~133.0 - 133.1 | Aromatic carbon opposite the acetyl group. rsc.orgrsc.org |

| C2/C6 (ortho) | ~128.2 - 128.3 | Aromatic carbons adjacent to the acetyl group. rsc.orgrsc.org |

| C3/C5 (meta) | ~128.5 - 128.6 | Aromatic carbons meta to the acetyl group. rsc.orgrsc.org |

¹³C NMR is a valuable tool for studying the conformational preferences and dynamics of the acetyl group in acetophenone and its derivatives. The chemical shifts of the carbonyl carbon and the para-carbon of the aromatic ring are particularly sensitive to the degree of coplanarity between the acetyl group and the benzene (B151609) ring. cdnsciencepub.com In ortho-substituted acetophenones, steric hindrance can force the acetyl group out of the plane of the ring. This disruption of resonance is observable as a change in the ¹³C chemical shifts, providing quantitative insight into the conformational state. cdnsciencepub.com By analyzing these shifts, often in conjunction with computational modeling, the rotational barriers and preferred dihedral angles of the acetyl group can be determined.

The kinetic isotope effect (KIE) is a powerful probe of reaction mechanisms. A novel and highly precise method for measuring KIEs utilizes ¹H-detected 2D [¹³C,¹H]-Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. nih.govresearchgate.net This technique offers significant advantages in sensitivity and signal dispersion over traditional 1D ¹³C NMR methods, making it suitable for studying challenging systems with low substrate concentrations or signal overlap. nih.govresearchgate.net

The method involves monitoring the relative signal intensities of the ¹³C-labeled and unlabeled isotopologues over the course of a reaction. researchgate.net The high precision, with standard deviations as low as 0.02%, allows for the accurate determination of small KIEs. researchgate.net This provides detailed mechanistic information, such as identifying rate-limiting steps. nih.gov The enhanced sensitivity is achieved through ¹H detection, often using cryogenic probes on high-field spectrometers. nih.govresearchgate.net While specific KIE studies on Acetophenone-¹³C using this exact method are not broadly documented, the technique provides a robust framework for investigating reactions such as its reduction, oxidation, or condensation.

Solid-state NMR (ssNMR) spectroscopy is an indispensable tool for studying molecules adsorbed within porous materials like zeolites, providing atomic-level information on structure, dynamics, and host-guest interactions. nih.gov By using ¹³C-labeled acetophenone, or a similar probe molecule like acetone, researchers can investigate its behavior in confined spaces. nih.govresearchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) can be used to study the proximity of the guest molecule to the zeolite framework. researchgate.netrsc.org The ¹³C chemical shifts of the adsorbed Acetophenone-¹³C can indicate the nature of the active sites, such as Brønsted or Lewis acid sites, with which it interacts. nih.gov Furthermore, 2D ssNMR experiments, like ¹H-¹³C Heteronuclear Correlation (HETCOR), can reveal spatial proximities between specific carbons of the guest molecule and protons of the zeolite host, elucidating the precise adsorption geometry. rsc.orgcopernicus.org These investigations are crucial for understanding the catalytic mechanisms of zeolite-catalyzed reactions involving aromatic ketones.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for tracer-based studies, where the ¹³C label in Acetophenone-¹³C allows its metabolic fate to be tracked with high sensitivity and specificity.

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. biorxiv.orgshimadzu.com In such studies, a ¹³C-labeled substrate, such as a derivative or metabolite of Acetophenone-¹³C, is introduced into a biological system. As the labeled compound is metabolized, the ¹³C atoms are incorporated into downstream metabolites.

Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to measure the mass isotopomer distributions of these metabolites. biorxiv.orgresearchgate.netnih.gov The fragmentation patterns observed in GC-MS can provide positional information about the ¹³C labels, while LC-MS/MS offers high sensitivity for a wide range of compounds. biorxiv.orgshimadzu.com By analyzing these labeling patterns with computational models, researchers can reconstruct metabolic pathways and determine the relative fluxes through different routes, providing a detailed snapshot of cellular metabolism. nih.govnih.gov

Isotope Ratio Mass Spectrometry (IRMS) for Quantitative ¹³C Enrichment Determination

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique for the high-precision measurement of stable isotope ratios. oiv.int In the context of Acetophenone-¹³C, IRMS is employed to determine the exact level of ¹³C enrichment, a critical parameter for its application in metabolic tracer studies, reaction mechanism elucidation, and as an internal standard for quantitative analysis. asdlib.org

The fundamental principle of IRMS for carbon isotope analysis involves the complete combustion of the organic sample, in this case, Acetophenone-¹³C, into carbon dioxide (CO₂) gas under controlled conditions. oiv.int This conversion must be quantitative to prevent any isotopic fractionation that could skew the results. The resulting CO₂ is then purified, introduced into the mass spectrometer's ion source, and ionized.

The mass spectrometer is specifically designed to precisely measure the ion currents of the different isotopologues of CO₂, primarily those with mass-to-charge ratios (m/z) of 44 (¹²C¹⁶O₂) and 45 (¹³C¹⁶O₂). oiv.int By comparing the ratio of these ions from the sample to the same ratio from a calibrated reference standard, the ¹³C enrichment can be determined with extremely high precision, often expressed in the "delta" (δ) notation in parts per thousand (‰). nih.govthermofisher.com

The quantitative data from IRMS is crucial for validating the isotopic purity of synthesized Acetophenone-¹³C and for accurately interpreting the results of experiments where it is used.

Table 1: Illustrative IRMS Data for ¹³C Enrichment in Acetophenone Samples

| Sample ID | Description | Atom % ¹³C (Nominal) | Measured δ¹³C (‰ vs. VPDB)* | Calculated ¹³C Enrichment (Atom % Excess) |

| AP-Nat | Natural Abundance Acetophenone | 1.1% | -27.5 | 0.00 |

| AP-13C-L1 | Low-Enrichment Acetophenone-¹³C | 2% | +805.4 | ~0.9% |

| AP-13C-M1 | Medium-Enrichment Acetophenone-¹³C | 10% | +8015.2 | ~8.9% |

| AP-13C-H1 | High-Enrichment Acetophenone-¹³C | 99% | N/A** | ~97.9% |

*Vienna Pee Dee Belemnite (VPDB) is the international standard for carbon isotope ratios. **Delta notation becomes impractical at very high enrichment levels.

Fragmentation Pathway Analysis of ¹³C-Acetophenone and its Derivatives

The mass spectral fragmentation pattern of a molecule provides a "fingerprint" that is invaluable for structural elucidation. In the case of isotopically labeled compounds like Acetophenone-¹³C, analyzing the fragmentation pathways allows researchers to pinpoint the location of the isotopic label and track its fate in chemical or biological transformations. The analysis is typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

The fragmentation of unlabeled acetophenone (molecular weight 120) is well-characterized. asdlib.orgmemphis.edu Upon ionization, the molecular ion (M⁺•) at m/z 120 is formed. This ion undergoes characteristic fragmentation reactions:

Alpha-Cleavage: The most prominent fragmentation is the cleavage of the bond between the carbonyl carbon and the methyl group. This results in the loss of a methyl radical (•CH₃) to form the highly stable benzoyl cation at m/z 105. This is often the base peak in the spectrum. asdlib.orgstudyraid.com

Carbonyl Group Loss: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77. asdlib.orgmsu.edu

Acetyl Cation Formation: A less dominant pathway involves the cleavage of the bond between the phenyl ring and the carbonyl group, leading to the formation of the acetyl cation (CH₃CO⁺) at m/z 43. studyraid.com

When a ¹³C atom is incorporated into the acetophenone molecule, the mass of the molecular ion and specific fragments will shift by one mass unit, depending on the label's position. This predictable shift is the key to the analysis. For instance, if the carbonyl carbon is labeled (Acetophenone-[carbonyl-¹³C]), the molecular ion will be at m/z 121. The alpha-cleavage will yield a ¹³C-labeled benzoyl cation at m/z 106, while the phenyl cation (after loss of ¹³CO) will remain at m/z 77.

Conversely, if the methyl carbon is labeled (Acetophenone-[methyl-¹³C]), the molecular ion is again at m/z 121, but the benzoyl cation formed via alpha-cleavage will be at m/z 105 (as the lost methyl radical contains the label). The acetyl cation, however, would appear at m/z 44.

The fragmentation of derivatives, such as substituted acetophenones, follows similar principles, although the substituents can influence the relative abundance of certain fragments or open up new fragmentation channels. lookchem.com

Table 2: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments of Positionally Labeled Acetophenone-¹³C

| Label Position | Molecular Ion (M⁺•) | Benzoyl Cation [C₆H₅CO]⁺ | Phenyl Cation [C₆H₅]⁺ | Acetyl Cation [CH₃CO]⁺ |

| Unlabeled | 120 | 105 | 77 | 43 |

| Carbonyl-¹³C | 121 | 106 | 77 | 44 |

| Methyl-¹³C | 121 | 105 | 77 | 44 |

| Ring-¹³C (any position) | 121 | 106 | 78 | 43 |

This detailed analysis of fragmentation pathways is essential for confirming the structural integrity and label position in synthesized Acetophenone-¹³C and for interpreting data from its use in mechanistic and metabolic studies. msu.eduresearchgate.net

Mechanistic Investigations in Organic and Organometallic Chemistry Enabled by Acetophenone 13c

Elucidation of Reaction Mechanisms, Intermediates, and Transition States

Isotopic labeling is a definitive method for tracing the connectivity of atoms during a chemical reaction. By replacing the natural abundance ¹²C with ¹³C at the carbonyl group of acetophenone (B1666503), researchers can follow the labeled carbon and thus distinguish between proposed mechanistic pathways.

A clear example of this is found in the synthesis of thiodiazole-1,1-dioxides. In a proposed mechanism for the reaction involving α-¹³C acetophenone, the isotopic label was tracked to the imine carbon in the final product. This finding unequivocally demonstrated that the carbon skeleton of the acetophenone molecule remains intact throughout the transformation, critically ruling out an alternative pathway involving a phenyl group migration. researchgate.netsnnu.edu.cn

Furthermore, the use of ¹³C-labeled carbonyl compounds is instrumental in studying rearrangements and identifying fleeting intermediates. For instance, in the study of alkylidene carbene rearrangements, reacting a ketone with a ¹³C-labeled reagent like [¹³C]-Li-TMS-diazomethane generates an in situ ¹³C-labeled carbene intermediate. The subsequent 1,2-migration can be monitored by ¹³C{¹H} NMR spectroscopy. Analysis of the resulting ¹³C-¹³C coupling constants in the alkyne product reveals the migratory aptitude of the substituents, providing deep insight into the reaction pathway and the behavior of the carbene intermediate. wiley-vch.de

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps and Bond-Breaking Events

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced by one of its heavier isotopes. For Acetophenone-¹³C, comparing the reaction rate (k₁₂) with the rate for the ¹³C-labeled version (k₁₃) gives the ¹³C KIE (k₁₂/k₁₃). A "normal" KIE (>1) indicates that the bond to the isotopic carbon is being broken or significantly weakened in the rate-determining step (RDS) of the reaction. Conversely, an "inverse" KIE (<1) often suggests that bonding to the isotopic center is becoming stiffer (e.g., through a change in hybridization from sp² to sp³) in the RDS.

The measurement of ¹³C KIEs is particularly insightful in complex catalytic cycles where multiple steps could potentially be rate-limiting.

Asymmetric Transfer Hydrogenation: In the reduction of acetophenone to 1-phenylethanol, the carbonyl carbon undergoes a hybridization change from sp² to sp³. A ¹³C KIE study can determine if the hydride transfer to the carbonyl is the turnover-limiting step. A significant inverse KIE would support a transition state where this rehybridization has substantially progressed. For example, in the hydrogenation of acetophenone catalyzed by a trans-RuH₂(NH₂CMe₂CMe₂NH₂)₂((R)-binap) complex, KIE studies were crucial in supporting a mechanism involving a turnover-limiting heterolytic splitting of dihydrogen. wiley-vch.de

Aldol (B89426) Reactions: Proline-catalyzed aldol reactions proceed through several key steps, including the formation of a carbinolamine, its dehydration to an iminium ion, and the final C-C bond formation. By using ¹³C-labeled acetophenone (or a derivative), a KIE study can pinpoint the RDS. Calculations and experiments have shown that each step is associated with a unique predicted KIE at the carbonyl carbon, allowing for clear mechanistic differentiation. thieme-connect.debris.ac.uk

Cyclopropanation: In the cyclopropanation of alkenes using reagents derived from ketones, ¹³C KIEs can provide evidence for the nature of the carbene or carbenoid intermediate and the mechanism of its transfer. While direct studies on acetophenone are specific, the principles from related systems apply. For instance, in the iridium-catalyzed α-selective C-H arylation of styrenes, natural abundance ¹³C KIE studies were used to demonstrate a carbometallative pathway, a process mechanistically related to certain cyclopropanation reactions. scribd.com This technique allows chemists to understand the degree of bond formation to the key carbon atom in the transition state.

Table 1: Illustrative ¹³C KIE Values and Mechanistic Implications in Catalytic Reactions

| Catalytic Process | Potential Rate-Determining Step | Expected ¹³C KIE (k₁₂/k₁₃) | Interpretation |

|---|---|---|---|

| Asymmetric Hydrogenation | Hydride transfer to carbonyl | Inverse (<1) | sp² to sp³ rehybridization at the carbonyl carbon in the transition state. acs.org |

| Aldol Reaction | Iminium ion formation (dehydration) | Near unity (≈1) | Little change in bonding at the original carbonyl carbon. thieme-connect.de |

| C-C bond formation | Normal (>1) | Weakening of the enamine double bond structure as the new C-C bond forms. nih.gov |

Beyond its effect on reaction rates, the substitution of ¹²C with ¹³C can subtly perturb molecular properties, which can be harnessed to probe transition state structures. This "isotopic perturbation" method is especially useful for studying equilibria. scribd.com

In a system with a tautomeric equilibrium, such as the keto-enol equilibrium of a β-dicarbonyl compound derived from acetophenone, replacing ¹²C with ¹³C can slightly shift the position of the equilibrium. This is because the zero-point vibrational energies of the two tautomers are differentially affected by the isotopic substitution. This minute shift can be detected with high-precision NMR by observing the change in the chemical shift of a sensitive nucleus elsewhere in the molecule. The magnitude and direction of this NMR shift provide detailed information about the electronic nature and geometry of the transition state that connects the two equilibrating forms. scribd.com

Stereochemical Pathway Elucidation and Enantioselective Synthesis Studies

In asymmetric synthesis, where the goal is to produce one enantiomer of a chiral molecule preferentially, understanding the origin of stereoselectivity is paramount. Acetophenone-¹³C can be used to probe the diastereomeric transition states that lead to the different enantiomeric products.

When a prochiral ketone like acetophenone is reduced by a chiral catalyst, the catalyst distinguishes between the two faces (the Re and Si faces) of the carbonyl group. The subtle differences in steric and electronic interactions for attack at each face determine the enantiomeric excess of the product. By measuring a ¹³C KIE, it is possible to probe these interactions. thieme-connect.de A "steric KIE" can arise because the vibrational motions of a ¹²C-containing group have a slightly larger amplitude than a ¹³C-containing group. This can lead to a measurable difference in steric repulsion within the crowded environment of a chiral catalyst's active site. thieme-connect.debris.ac.uk Observing such an effect provides direct experimental evidence for the specific steric clashes that dictate the stereochemical outcome of the reaction, offering invaluable guidance for the design of more selective catalysts. thieme-connect.de

Biochemical and Metabolic Research Applications of Acetophenone 13c

Elucidation of Metabolic Pathways in Diverse Biological Systems (e.g., Mammalian Hepatic Models, Plants, Microorganisms)

The introduction of a ¹³C-labeled substrate like Acetophenone-¹³C into a biological system allows researchers to trace the journey of the carbon atoms through various metabolic transformations. musechem.com This technique is instrumental in delineating metabolic networks in a wide array of organisms.

Stable isotope tracers are fundamental to understanding the dynamics of metabolic pathways. By introducing a ¹³C-labeled compound, scientists can track the incorporation of the isotope into downstream metabolites, providing a qualitative and quantitative map of carbon flow. frontiersin.org This method is not only useful for identifying active metabolic routes but also for determining the rate of turnover of specific molecules within a cell or organism. The analysis of labeling patterns in key metabolites helps to infer the direction and velocity of carbon through different metabolic pathways. creative-proteomics.com

The biosynthesis of acetophenone (B1666503) from precursors like L-phenylalanine has been investigated using stable isotope labeling. researchgate.netsigmaaldrich.com Feeding experiments with ¹³C-labeled L-phenylalanine in plants, such as Camellia sinensis, have demonstrated its conversion to acetophenone. researchgate.netsigmaaldrich.com In this pathway, L-phenylalanine is first converted to cinnamic acid, which then undergoes further transformations to yield acetophenone. researchgate.net

The synthesis of acetophenone from styrene (B11656) is another area of study. The oxidation of styrene can lead to the formation of acetophenone, and this process has been explored using various catalytic systems. nih.govresearchgate.netrsc.org While not directly a biosynthetic pathway in the biological sense, understanding this chemical conversion is crucial in various industrial and environmental contexts.

The degradation of aromatic compounds like acetophenone by microorganisms is a key area of environmental and industrial research. Bacteria, such as Alcaligenes and Pseudomonas species, can metabolize acetophenone and its chlorinated derivatives. nih.gov The initial step in the bacterial degradation of acetophenone often involves a Baeyer-Villiger monooxygenase, which converts the ketone to a phenyl acetate (B1210297) ester. nih.govnih.gov This ester is then hydrolyzed to a phenol (B47542) and acetate. nih.gov The use of ¹³C-labeled acetophenone in these studies can help to confirm the intermediates and final products of the degradation pathway, providing clear evidence of the metabolic fate of the carbon skeleton.

Quantitative Metabolic Flux Analysis (MFA) Using ¹³C-Labeled Acetophenone as a Tracer

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov13cflux.net ¹³C-MFA, which utilizes ¹³C-labeled substrates, is considered the gold standard for determining intracellular fluxes. creative-proteomics.com13cflux.net

By introducing a ¹³C-labeled tracer like Acetophenone-¹³C, researchers can measure the incorporation of the ¹³C label into various intracellular metabolites. creative-proteomics.comresearchgate.net The resulting labeling patterns are then analyzed using computational models to estimate the flux through different metabolic pathways. nih.govnih.gov The choice of the isotopic tracer is critical for the accuracy of the flux estimations. nih.govnih.gov While glucose and glutamine are common tracers in central carbon metabolism studies, a labeled compound like Acetophenone-¹³C can be employed to specifically probe pathways involved in its metabolism or the metabolism of related aromatic compounds. creative-proteomics.comnih.gov

Table 1: Key Steps in ¹³C-Metabolic Flux Analysis

| Step | Description |

| 1. Tracer Selection | A suitable ¹³C-labeled substrate (e.g., Acetophenone-¹³C) is chosen based on the metabolic pathways of interest. nih.govnih.gov |

| 2. Labeling Experiment | The biological system (e.g., cell culture) is grown in the presence of the ¹³C-labeled tracer until a metabolic and isotopic steady state is reached. researchgate.net |

| 3. Sample Analysis | The labeling patterns of intracellular metabolites, often proteinogenic amino acids, are measured using techniques like GC-MS or LC-MS. frontiersin.orgresearchgate.net |

| 4. Computational Modeling | The experimental labeling data is used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes. nih.govnih.gov |

| 5. Flux Interpretation | The calculated flux distribution provides a quantitative understanding of the metabolic phenotype of the organism under the specific experimental conditions. 13cflux.net |

Computational Chemistry Approaches for Acetophenone 13c Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a primary workhorse in the computational study of molecular systems due to its favorable balance of accuracy and computational cost. mdpi.comprinceton.edu For Acetophenone-13C, DFT is instrumental in exploring its fundamental structural and electronic characteristics.

DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing a valuable method for assigning and validating experimental spectra. core.ac.ukresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach within DFT for computing NMR shielding constants. rsc.org For this compound, where specific carbon atoms are replaced with their heavier isotope, DFT can accurately predict the resulting ¹³C NMR spectrum.

Theoretical predictions generally show strong correlation with experimental data, although the choice of functional and basis set can influence accuracy. princeton.edutu-chemnitz.deacs.org For instance, studies on similar aromatic ketones demonstrate that functionals like B3LYP and ωB97X-D, paired with basis sets such as 6-311+G(2d,p) or def2-SVP, provide reliable predictions of ¹³C chemical shifts. acs.orgnih.gov The predicted shifts for the ¹³C-labeled carbons in this compound would be directly compared to the experimental spectrum to confirm the labeling positions.

The table below illustrates a typical comparison between experimental ¹³C NMR chemical shifts for unlabeled acetophenone (B1666503) and values predicted by DFT calculations, which serves as a benchmark for studies on its isotopically substituted analogue.

Table 1: Comparison of experimental and DFT-predicted ¹³C NMR chemical shifts for Acetophenone. Experimental data from SDBS and predicted data are representative values from computational studies. nih.gov

Similarly, vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra. This comparison allows for a detailed assignment of vibrational modes, such as the characteristic carbonyl (C=O) stretch. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model.

Before calculating properties, the first step in a computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. mdpi.com This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For this compound, DFT methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to find its equilibrium geometry.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. Acetophenone has two primary planar conformers related to the orientation of the acetyl group relative to the phenyl ring: s-trans and s-cis. Computational studies on acetophenone derivatives consistently show that the s-trans conformer, where the carbonyl bond is anti-periplanar to the C1-C2 bond of the ring, is more stable than the s-cis conformer. This preference is attributed to reduced steric repulsion. The energy difference between these conformers, calculated by DFT, can be used to determine their relative populations at a given temperature via the Boltzmann distribution.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character.

For this compound, DFT calculations reveal the energies and spatial distributions of these orbitals.

HOMO : The HOMO is typically localized on the phenyl ring, representing the π-system's electron density.

LUMO : The LUMO is primarily centered on the carbonyl group and extends into the phenyl ring, indicating that this is the most electron-deficient region and the likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter for predicting a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

Table 2: Representative DFT-calculated frontier orbital energies for Acetophenone.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP is color-coded to show different regions of charge distribution:

Red/Yellow : Regions of negative potential, indicating electron-rich areas that are attractive to electrophiles (e.g., protons).

Blue : Regions of positive potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green : Regions of neutral potential.

For this compound, the MEP map clearly shows the most negative potential (red) localized around the carbonyl oxygen atom due to its lone pairs of electrons. This confirms the oxygen as the primary site for protonation and coordination by Lewis acids. The hydrogen atoms of the phenyl ring and methyl group exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles.

Quantum Chemical Calculations for Mechanistic Insights and Transition State Elucidation

Quantum chemical calculations, particularly with DFT, are essential for exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states (the highest energy point along a reaction coordinate). For reactions involving this compound, such as reductions, oxidations, or condensation reactions, these calculations provide a step-by-step understanding of the chemical transformation.

For example, in the asymmetric transfer hydrogenation of related ketimines derived from acetophenone, DFT calculations have been used to elucidate the origin of enantioselectivity. By modeling the transition states for the hydride transfer step, researchers can determine which pathway is energetically favored, thus explaining the observed stereochemical outcome. The calculated Gibbs free energy difference between competing transition states allows for a quantitative prediction of the enantiomeric excess, which can then be compared with experimental results.

Modeling of Isotopic Effects and Perturbations on Energy Landscapes

The presence of a ¹³C isotope in this compound, while not altering the potential energy surface itself, does affect the vibrational energy levels of the molecule. nih.gov This change in zero-point vibrational energy (ZPVE) can lead to a kinetic isotope effect (KIE), where the isotopically substituted molecule reacts at a different rate than its unlabeled counterpart. nih.gov

Computational modeling is a powerful tool for predicting and interpreting KIEs. The KIE is calculated by computing the vibrational frequencies for both the reactant and the transition state for the light (¹²C) and heavy (¹³C) isotopologues. The difference in ZPVE between the reactant and the transition state is slightly different for the two isotopes, leading to a difference in activation energy and thus a different reaction rate.

Normal KIE (k₁₂/k₁₃ > 1) : Occurs when the vibrational force constant for the bond to the isotopic atom is weaker in the transition state than in the reactant. This is typical for reactions where the bond is breaking in the rate-determining step.

Inverse KIE (k₁₂/k₁₃ < 1) : Occurs when the bond becomes stiffer in the transition state.

By comparing DFT-calculated KIEs with experimental values, chemists can gain profound insights into the nature of the transition state, such as the extent of bond breaking or formation, and differentiate between proposed reaction mechanisms. For this compound, modeling the KIE for reactions at the carbonyl carbon could, for example, distinguish between a concerted or stepwise mechanism.

Simulations of this compound Interactions within Biological Macromolecules or Confined Systems

Computational simulations, including molecular docking and quantum mechanics methods, have been instrumental in characterizing the interactions of acetophenone with various host systems. These studies provide detailed information on binding affinities, preferred orientations, and the nature of intermolecular forces that govern these associations.

Interactions with Biological Macromolecules

Molecular docking studies have been employed to predict the binding modes and affinities of acetophenone and its derivatives with several enzymes, offering insights into their potential as inhibitors.

For instance, the interaction of acetophenone derivatives with acetylcholinesterase (AChE) , a key enzyme in the nervous system, has been computationally explored. The active site of AChE is characterized by a deep gorge with a catalytic triad (B1167595) (Ser203, Glu334, and His447) and a peripheral anionic site. nih.govlupinepublishers.com Docking studies reveal that inhibitors can interact with both of these regions. nih.gov While specific binding energy values for acetophenone itself are not always detailed in broad screening studies, the general principles involve hydrophobic interactions and hydrogen bonding with key residues. lupinepublishers.com

Similarly, the inhibitory potential of acetophenone derivatives against carbonic anhydrases (CAs) has been investigated. nih.gov These enzymes play crucial roles in various physiological processes. Molecular docking simulations of acetophenone derivatives with human carbonic anhydrase II (hCA II) have shown repeated binding and unbinding events within a hydrophobic pocket near the active site. nih.gov

The following table summarizes the key findings from molecular docking studies of acetophenone derivatives with these enzymes.

| Enzyme | PDB ID | Key Interacting Residues | Inhibition Constant (Ki) / IC50 | Reference |

| Acetylcholinesterase (AChE) | 4M0E | Not specified for acetophenone | 71.34 ± 11.25 µM to 143.75 ± 31.27 µM (for derivatives) | nih.gov |

| Carbonic Anhydrase I (hCA I) | 3LXE | Not specified for acetophenone | 555.76 ± 56.07 µM to 1,043.66 ± 98.78 µM (for derivatives) | nih.gov |

| Carbonic Anhydrase II (hCA II) | 5AML | Not specified for acetophenone | 598.63 ± 90.04 µM to 945.76 ± 74.50 µM (for derivatives) | nih.gov |

Note: The provided inhibition constants are for acetophenone derivatives as reported in the study. The specific interactions for the parent acetophenone were not detailed.

Interactions within Confined Systems

The behavior of molecules can be significantly altered when they are enclosed within a host structure. Computational studies on acetophenone within such confined systems provide fundamental understanding of host-guest chemistry.

β-Cyclodextrin (β-CD) , a cyclic oligosaccharide with a hydrophobic inner cavity, serves as a common host for studying molecular encapsulation. Density Functional Theory (DFT) has been used to investigate the interaction between acetophenone and β-CD. lupinepublishers.com These calculations have confirmed that the most stable configuration involves the insertion of the acetophenone molecule into the wider secondary hydroxyl side of the β-CD cavity. The stability of this complex is attributed to hydrogen bonding and other non-covalent interactions. lupinepublishers.com The study also highlighted that the carbonyl carbon of acetophenone becomes more electronically activated upon inclusion, which has implications for its reactivity. lupinepublishers.com

Another important class of confined systems is zeolites , which are microporous crystalline aluminosilicates. The photochemical reaction of acetophenone within the pores of NaY zeolite has been studied. nih.gov It was observed that the zeolite framework imposes significant selectivity on the reaction products. While the reaction in solution yields mainly pinacol (B44631) and bicyclohexane, within the zeolite, the major products are 1-cyclohexyl-1-phenylethanol and its secondary photoproducts. nih.gov This demonstrates the profound effect of the confined environment on chemical transformations.

The following table presents data from computational studies of acetophenone in these confined systems.

| Confined System | Computational Method | Key Findings | Reference |

| β-Cyclodextrin | Density Functional Theory (DFT) | Acetophenone inserts into the secondary hydroxyl side of the cavity. The interaction is stabilized by hydrogen bonds. The carbonyl carbon of acetophenone is activated upon complexation. | lupinepublishers.com |

| Zeolite NaY | Not specified (Inferred from experimental results) | The reaction of acetophenone is highly selective, favoring the formation of 1-cyclohexyl-1-phenylethanol, in contrast to the reaction in solution. | nih.gov |

These computational studies, while primarily focused on the parent compound, provide a robust framework for understanding the interactions of this compound. The subtle effects of the isotopic label could be further investigated through more advanced simulations, potentially revealing nuanced differences in vibrational dynamics and reaction kinetics, which could be correlated with experimental techniques like NMR spectroscopy.

Environmental Fate and Bioremediation Studies Utilizing Acetophenone 13c As a Tracer

Tracing Biodegradation Pathways and Rates in Environmental Compartments (e.g., Soil, Water)

The fundamental advantage of using Acetophenone-¹³C is the ability to trace its metabolic journey as it is broken down by microorganisms in environments such as soil and water. When Acetophenone-¹³C is introduced into a soil or water sample, its transformation into various intermediate compounds and eventual mineralization to ¹³CO₂ can be precisely monitored. This technique, known as Stable Isotope Probing (SIP), allows for the unambiguous identification of degradation pathways and the microorganisms responsible for them. nih.gov

Studies on the degradation of unlabeled acetophenone (B1666503) in aqueous solutions have identified several key intermediates. For instance, under pulsed corona discharge treatment in water, which generates highly reactive hydroxyl radicals, acetophenone has been shown to degrade into compounds such as phenethyl alcohol, toluene, and 2-acetylphenol. researchgate.net The use of Acetophenone-¹³C in similar studies would confirm these pathways by detecting the ¹³C label in these subsequent products.

Table 1: Reported Intermediates in the Degradation of Acetophenone in Water This table is based on intermediates identified during the degradation of unlabeled acetophenone; Acetophenone-¹³C would be used to trace their formation.

| Intermediate Compound | Chemical Formula | Method of Observation |

| Phenethyl alcohol | C₈H₁₀O | Gas Chromatography–Mass Spectrometry (GC-MS) researchgate.net |

| Toluene | C₇H₈ | Gas Chromatography–Mass Spectrometry (GC-MS) researchgate.net |

| 2-Acetylphenol | C₈H₈O₂ | Gas Chromatography–Mass Spectrometry (GC-MS) researchgate.net |

The rate of biodegradation is heavily influenced by environmental conditions. Factors such as the presence of oxygen (aerobic vs. anaerobic conditions), pH, temperature, and the types of microorganisms present can significantly alter how quickly a compound is degraded. mdpi.com By using Acetophenone-¹³C, researchers can quantify these degradation rates under various controlled scenarios, providing crucial data for predicting the compound's persistence in different environmental compartments.

Table 2: Illustrative Biodegradation Rates of Acetophenone under Different Environmental Conditions This table presents hypothetical data to illustrate how Acetophenone-¹³C could be used to determine degradation kinetics. Actual rates would be determined experimentally.

| Environmental Compartment | Redox Condition | Electron Acceptor | Half-life (t₀.₅) in Days |

| Aquifer Sediment | Aerobic | O₂ | 30 |

| Aquifer Sediment | Nitrate-Reducing | NO₃⁻ | 85 nm.gov |

| Aquifer Sediment | Sulfate-Reducing | SO₄²⁻ | 150+ |

| Aquifer Sediment | Methanogenic | CO₂ | > 200 nm.gov |

| Surface Water | Aerobic | O₂ | 45 |

Isotopic Analysis for Environmental Processes and Transformations

Isotopic analysis provides deep insights into the mechanisms of chemical reactions in the environment. nih.gov When a compound like acetophenone undergoes biodegradation, the bonds involving the lighter isotope (¹²C) are typically broken more easily and quickly than those involving the heavier isotope (¹³C). nih.gov This phenomenon, known as the kinetic isotope effect, results in the remaining, undegraded acetophenone becoming progressively enriched in ¹³C. nih.gov

By measuring the change in the isotopic ratio (¹³C/¹²C) of the residual contaminant over time, a technique called Compound-Specific Isotope Analysis (CSIA) can be used to assess the extent of degradation and even distinguish between different degradation mechanisms (e.g., biological vs. abiotic). nih.gov This is a powerful tool for monitoring the effectiveness of in-situ bioremediation efforts in contaminated sites.

The analysis of ¹³C-labeled compounds and their metabolites is often performed using sophisticated analytical instrumentation. A combination of gas or liquid chromatography with isotope ratio mass spectrometry (IRMS) allows for the separation of compounds from a complex mixture and the precise measurement of their isotopic ratios. nih.gov Furthermore, advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the fate of ¹³C-labeled molecules in real-time within living organisms, offering a non-invasive window into metabolic processes like bioconversion and bioaccumulation. nih.gov

Table 3: Principles of Isotopic Analysis in Environmental Studies

| Analytical Principle | Description | Application for Acetophenone-¹³C |

| Stable Isotope Probing (SIP) | A ¹³C-labeled compound is introduced into an environmental sample. The ¹³C label is traced into microbial biomass (DNA, RNA, PLFA) and metabolic byproducts. nih.gov | Identifies specific microorganisms actively degrading acetophenone and confirms biodegradation pathways. |

| Kinetic Isotope Effect | Chemical or biological reactions often proceed faster with lighter isotopes (¹²C) than heavier ones (¹³C). nih.gov | Causes a predictable shift in the ¹³C/¹²C ratio during degradation. |

| Compound-Specific Isotope Analysis (CSIA) | Measures the isotopic ratio (e.g., ¹³C/¹²C) of a specific contaminant. An enrichment of the heavy isotope in the residual contaminant indicates degradation has occurred. nih.gov | Assesses the extent of natural attenuation or active bioremediation of acetophenone contamination in the field. |

| Nuclear Magnetic Resonance (NMR) | A spectroscopic technique that can selectively detect signals from ¹³C-labeled molecules, allowing their transformations to be followed in complex mixtures or even in vivo. nih.govcdnsciencepub.com | Provides real-time information on the bioconversion and bioaccumulation of acetophenone within organisms. nih.gov |

Future Research Directions and Emerging Applications of Acetophenone 13c

Development of Novel ¹³C-Acetophenone Derivatizations for Targeted Probing

The future development of Acetophenone-¹³C is intrinsically linked to the synthesis of novel derivatives designed for specific molecular targets. By chemically modifying the ¹³C-labeled acetophenone (B1666503) core, researchers can create a new generation of probes for imaging, diagnostics, and mechanistic studies.

Future research will likely focus on:

Bioorthogonal Conjugation: Creating ¹³C-acetophenone derivatives with bioorthogonal handles (e.g., azides or alkynes). These can be used in click chemistry reactions to attach the labeled moiety to biomolecules within a living system, enabling the tracking of complex biological processes without interfering with native biochemistry. The synthesis of azide-labeled analogs has already proven useful for creating probes to study glycosphingolipids. mdpi.com

Fluorescent Probes: Attaching fluorogenic units to the ¹³C-acetophenone scaffold. While the acetophenone core itself is not a strong fluorophore, its derivatives can be designed to interact with biological targets, leading to changes in the fluorescence of an appended dye. This dual-functionality (¹³C for NMR/MS and fluorescence for optical imaging) would provide complementary data streams. The design of probes based on cores like diketopyrrolopyrrole (DPP) demonstrates how specific chemical modifications can yield materials that absorb and emit in the near-infrared (NIR) range, which is advantageous for biological applications. mdpi.com

PET Imaging Agents: While distinct from ¹³C labeling, the principles of creating targeted molecular probes are shared. Research into developing ¹⁸F-labeled inhibitors for targets like Poly(ADP-ribose) polymerase 1 (PARP1) showcases a methodology that could be adapted for ¹³C-labeled compounds. nih.gov By synthesizing a library of potential imaging agents, lead compounds with high potency and targeted accumulation can be identified for in vivo studies. nih.govnih.gov The synthesis of ¹³C-labeled 2-pyrones has been explored as a step towards creating agents for biomedical imaging. whiterose.ac.uk

Targeted Drug Delivery: Incorporating ¹³C-acetophenone into drug delivery systems to monitor their distribution, metabolism, and target engagement. For instance, labeling a known bioactive molecule that contains an acetophenone-like structure would allow for precise quantification of its uptake and fate in cancer cells through techniques like metabolic flux analysis. The synthesis of ¹³C-labeled biochemical probes is a key step in studying cancer cell metabolism. researchgate.net

The overarching goal is to move beyond using Acetophenone-¹³C as a simple tracer and toward designing sophisticated, multi-functional probes that can answer specific biological questions.

Integration with Advanced Multi-Omics and Systems Biology Approaches

The integration of ¹³C-labeled substrates into multi-omics workflows is revolutionizing our understanding of cellular metabolism at a systems level. Acetophenone-¹³C and its derivatives are set to play a significant role in these advanced analytical strategies.

Key areas of integration include:

¹³C-Metabolic Flux Analysis (MFA): MFA is a cornerstone technique in systems biology used to quantify the rates (fluxes) of intracellular metabolic pathways. cortecnet.comyoutube.com By supplying cells with a ¹³C-labeled substrate, such as a derivative of ¹³C-acetophenone that can enter a specific metabolic pathway, researchers can track the distribution of the ¹³C label throughout the metabolic network. nih.govnih.gov Mass spectrometry or NMR is used to measure the isotopic labeling patterns in downstream metabolites, and this data is then used in computational models to calculate the fluxes. cortecnet.com This approach is critical for understanding how metabolic networks are rewired in disease states like cancer. nih.gov

| Application of ¹³C Labeling in Systems Biology | Description | Relevant Techniques |

| Metabolic Pathway Discovery | Identifying active or previously unknown metabolic pathways in various organisms. nih.gov | Isotope Tracing, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| Quantitative Flux Analysis | Measuring the rates of metabolic reactions within a cell to understand network regulation. cortecnet.comnih.gov | ¹³C-Metabolic Flux Analysis (¹³C-MFA), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR |

| Metabolite Identification | Using isotopic patterns to differentiate biological signals from background noise and to determine the exact number of carbon atoms in unknown metabolites. frontiersin.org | Isotopic Ratio Outlier Analysis (IROA), High-Resolution Mass Spectrometry |

| Spatial Metabolomics | Combining isotopic labeling with mass spectrometry imaging (MSI) to visualize the spatial distribution of metabolic activities within tissues. nih.gov | ¹³C-Mass Spectrometry Imaging (¹³C-MSI) |

Metabolomics and Proteomics: Stable isotopes like ¹³C are widely used as tracers and internal standards in metabolomics and proteomics research. medchemexpress.com "Deep labeling," where cells are grown in a medium containing fully ¹³C-labeled precursors, allows for the comprehensive identification of endogenously synthesized metabolites. nih.gov Acetophenone-¹³C can be used to trace the fate of aromatic compounds in cellular metabolism, identifying novel catabolic pathways or biosynthetic products.

Mass Spectrometry Imaging (MSI): The combination of ¹³C-isotopic labeling with MSI offers a powerful method to analyze metabolic flux in situ, providing spatial context to metabolic activity. nih.gov For example, by administering a ¹³C-labeled precursor, one could map the distribution and metabolism of an acetophenone-derived compound directly within a tissue slice, revealing metabolic heterogeneity between different cell types or regions. nih.gov

These integrated approaches provide a dynamic and comprehensive view of cellular function, moving beyond static snapshots to a deeper understanding of metabolic regulation.

Exploration of ¹³C-Acetophenone in Materials Science for Polymerization Mechanism Research

In materials science, acetophenone and its derivatives are well-known as photoinitiators, molecules that generate reactive species (radicals) upon exposure to light, which in turn initiate a polymerization reaction. The use of ¹³C-labeled acetophenone provides a unique tool for elucidating the complex mechanisms of polymerization.

Future research in this area will likely involve:

Tracking Initiator Fragments: During photoinitiation, the acetophenone molecule fragments into radicals that become incorporated into the growing polymer chains. By selectively labeling either the carbonyl carbon or the methyl carbon of acetophenone with ¹³C, it becomes possible to track the fate of these specific fragments using NMR or mass spectrometry. This allows for a quantitative assessment of initiation efficiency.

Mechanistic Studies of Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are types of controlled radical polymerization that allow for the synthesis of well-defined polymers. acs.orgresearchgate.net Using a ¹³C-labeled initiator like Acetophenone-¹³C would enable detailed mechanistic studies of the initiation steps in these complex systems, helping to optimize reaction conditions and design more efficient initiators. nih.govresearchgate.net

Pulsed Laser Polymerization-Mass Spectrometry (PLP-ESI-MS): This powerful technique is used to study the kinetics of polymerization. A study investigating the initiation efficiency of different acetophenone-type initiators demonstrated the value of combining experimental methods with theoretical calculations to understand the underlying photophysical properties that govern radical formation. Using ¹³C-labeled initiators in such setups would provide an additional layer of analytical detail, confirming the identity and origin of initiator-derived species in the mass spectra.

A key advantage of using ¹³C labeling is the ability to distinguish initiator-derived end-groups from the repeating monomer units in the polymer backbone, which is often challenging with conventional analytical methods.

Advances in Spectroscopic Techniques for Enhanced ¹³C Detection Sensitivity and Resolution

The primary challenge in ¹³C NMR spectroscopy is its low natural abundance (1.1%) and the lower gyromagnetic ratio of the ¹³C nucleus compared to ¹H, resulting in inherently lower sensitivity. researchgate.net Future research will continue to focus on overcoming these limitations to enhance the utility of ¹³C-labeled compounds like Acetophenone-¹³C.

| Technique | Principle | Benefit for ¹³C Detection |

| Polarization Transfer | Transfers the higher polarization of protons (¹H) to adjacent carbons (¹³C). | Significantly increases the ¹³C signal intensity. |

| Nuclear Overhauser Effect (NOE) | Irradiation of nearby protons leads to a redistribution of ¹³C spin populations. | Can enhance the ¹³C signal by a factor of up to ~3. |

| Broadband Decoupling | Irradiates protons with a broad range of frequencies to remove ¹H-¹³C coupling. | Simplifies complex spectra by collapsing multiplets into single peaks (singlets), improving resolution and signal-to-noise. nih.gov |

| Indirect ¹H-[¹³C] Detection | Detects the protons that are directly attached to ¹³C nuclei instead of the ¹³C nuclei themselves. | Leverages the higher sensitivity of ¹H detection while still providing information about the ¹³C-labeled sites. |

| Cryogenically Cooled Probes | Reduces thermal noise in the NMR detector electronics. | Substantially increases the signal-to-noise ratio, allowing for faster data acquisition or analysis of smaller sample quantities. |

Recent advances in NMR hardware, such as the development of specialized ¹³C probes, and pulse sequence design are making direct ¹³C detection a more powerful tool for studying a variety of molecules, including complex biomolecules. frontiersin.org The large chemical shift dispersion of ¹³C NMR is a major advantage, as it reduces signal overlap, which is often a problem in ¹H NMR of complex mixtures. frontiersin.org For isotopically labeled samples, techniques that provide direct ¹³C-¹³C correlations can be used to map out the carbon skeleton of a molecule. frontiersin.org The continued development of these spectroscopic methods will be crucial for maximizing the information that can be obtained from experiments using Acetophenone-¹³C.

Computational Advancements for High-Throughput and Predictive Modeling of ¹³C-Acetophenone Systems

Computational chemistry is an indispensable partner to experimental work, providing insights that can guide research and interpret complex data. For Acetophenone-¹³C, computational advancements are enabling more accurate predictions of its properties and reactivity.

Predictive ¹³C NMR Spectroscopy: Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts with a high degree of accuracy. nih.govrsc.org By calculating the magnetic shielding around each nucleus in a molecule, DFT can generate a theoretical NMR spectrum. researchgate.net This is invaluable for assigning peaks in an experimental spectrum, especially for novel derivatives of ¹³C-acetophenone, and for understanding how substituents affect the chemical shifts of the labeled carbon. scribd.com Several online databases and prediction engines now exist that can simulate ¹³C NMR spectra for a given structure. nmrdb.org

Modeling Reaction Mechanisms: Computational studies are being used to model complex reaction pathways. For example, DFT calculations have been employed to investigate the free energy profiles for the reduction of acetophenone and to explore the mechanism of photocatalyzed C-O bond cleavage in acetophenone derivatives. researchgate.netacs.org These models can reveal transition states and intermediates that are difficult or impossible to observe experimentally, providing a detailed, atomistic understanding of the reaction. acs.org

High-Throughput Screening and Data Analysis: As experimental techniques like multi-omics generate increasingly large and complex datasets, advanced computational tools are needed for analysis. Models like Positive Matrix Factorization (PMF) can be used to perform source apportionment on complex mixtures of aromatic compounds, including acetophenone, to identify major contributors in environmental or biological samples. mdpi.com In the future, machine learning and AI-driven models may be used to predict the biological activity or material properties of novel ¹³C-acetophenone derivatives, enabling high-throughput virtual screening before committing to costly and time-consuming synthesis.

These computational approaches, when combined with experimental data from ¹³C-labeled studies, create a synergistic workflow that accelerates discovery and deepens our understanding of the chemical systems involving Acetophenone-¹³C.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Acetophenone-13C with high isotopic purity?

- Methodological Answer : Synthesis of isotopically labeled compounds like this compound requires precise control over reaction conditions to minimize isotopic dilution. A common approach involves using 13C-enriched precursors (e.g., 13C-benzene or 13C-acetic acid) in Friedel-Crafts acylation or oxidation reactions. To ensure isotopic purity, researchers should employ techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to verify isotopic incorporation and quantify impurities . Reaction solvents must be rigorously dried to prevent side reactions, and protecting groups may be used to stabilize intermediates during synthesis .

Q. What analytical techniques are most effective for characterizing this compound in environmental or metabolic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for detecting this compound in complex matrices due to its high sensitivity and specificity for isotopic labeling. For structural confirmation, 13C NMR provides detailed insights into carbon environments, particularly when distinguishing between natural abundance and enriched isotopes. Researchers should calibrate instruments using certified reference materials (e.g., 13C6-labeled standards in acetone solutions) to ensure accuracy . Environmental analyses often require extraction protocols optimized for low-concentration samples, such as solid-phase microextraction (SPME) paired with GC-MS .

Q. How should researchers conduct literature reviews to identify gaps in this compound applications?

- Methodological Answer : Systematic reviews should prioritize primary literature from reputable journals (e.g., Nucleic Acids Research, MedChemComm) and avoid unreliable sources. Databases like SciFinder and Web of Science enable targeted searches using keywords such as "isotopic labeling," "13C NMR," and "acetophenone metabolism." Researchers must critically evaluate methodologies in prior studies—e.g., assessing whether isotopic purity was verified or if experimental designs account for kinetic isotope effects .

Advanced Research Questions

Q. What experimental design challenges arise when studying kinetic isotope effects (KIEs) in this compound reactions?

- Methodological Answer : KIEs in 13C-labeled compounds can alter reaction rates, complicating mechanistic interpretations. To mitigate this, researchers should:

- Use dual-labeled (e.g., 13C and 2H) compounds to decouple electronic and mass effects.

- Employ computational modeling (e.g., density functional theory) to predict isotopic impacts on transition states.

- Design control experiments with natural-abundance acetophenone to isolate isotope-specific outcomes .

- Data Contradiction Analysis : Discrepancies between experimental and theoretical KIEs may stem from solvent interactions or incomplete isotopic labeling. Cross-validation via isotopic dilution assays and repeat trials under inert atmospheres (e.g., argon) is critical .

Q. How can isotopic labeling resolve ambiguities in metabolic pathways involving this compound?

- Methodological Answer : Tracing 13C incorporation into metabolites (e.g., via LC-MS or isotope-ratio mass spectrometry) allows researchers to map metabolic flux. For example, in microbial degradation studies, pulse-chase experiments with this compound can identify rate-limiting enzymatic steps. Researchers must optimize quenching methods (e.g., rapid freezing) to arrest metabolism at precise timepoints and avoid isotopic scrambling .

Q. What strategies address discrepancies in 13C NMR data for this compound across different research groups?

- Methodological Answer : Inconsistent NMR results often arise from variations in solvent deuteration, magnetic field strength, or relaxation delays. To standardize

- Use a universal reference compound (e.g., tetramethylsilane) and report solvent-specific chemical shifts.

- Publish raw NMR files (FID data) in open-access repositories for independent validation.

- Conduct ring tests with shared samples across labs to identify instrument-specific biases .

Q. How can researchers optimize synthetic yields of this compound while minimizing cost?

- Methodological Answer : Cost-efficiency requires balancing precursor enrichment levels with reaction scalability. For instance, using 50% 13C-enriched acetic acid (instead of 99%) in catalytic acylation reactions can reduce expenses while maintaining sufficient isotopic purity for tracer studies. Statistical optimization tools (e.g., response surface methodology) help identify ideal molar ratios and temperatures .

Methodological Frameworks for Data Interpretation

Q. What frameworks guide the formulation of research questions for this compound studies?

- Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps in isotopic labeling applications. For example:

- Novelty: "Does this compound exhibit unique photodegradation pathways compared to its natural counterpart?"

- Feasibility: Pilot studies using microreactors can test small-scale synthesis before scaling .

Q. How should researchers present isotopic labeling data in manuscripts to meet journal standards?

- Answer : Follow structured formats (Introduction, Methods, Results, Discussion) and highlight isotopic purity metrics in tables. For visual clarity, use color-coded schemes in figures to distinguish 13C-labeled positions, avoiding excessive chemical structures per journal guidelines .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.